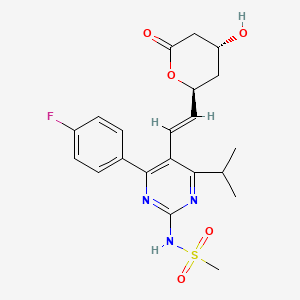

N-Desmethyl Rosuvastatin Lactone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Desmethyl Rosuvastatin Lactone is a metabolite of Rosuvastatin, a widely used statin for lowering cholesterol levels. This compound is formed through the metabolic processes involving Rosuvastatin and plays a role in the pharmacokinetics and pharmacodynamics of the parent drug .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Rosuvastatin Lactone involves the demethylation of Rosuvastatin followed by lactonization. The demethylation process is typically catalyzed by cytochrome P450 enzymes, particularly CYP2C9 . The lactonization step involves the formation of a lactone ring, which can be facilitated by acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the quantification and quality control of the compound .

化学反应分析

Types of Reactions

N-Desmethyl Rosuvastatin Lactone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the lactone back to its corresponding hydroxy acid form.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound .

科学研究应用

N-Desmethyl Rosuvastatin Lactone has several scientific research applications:

作用机制

N-Desmethyl Rosuvastatin Lactone exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This inhibition leads to a decrease in cholesterol biosynthesis in the liver. The compound primarily targets the liver cells, where it binds to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis .

相似化合物的比较

Similar Compounds

Rosuvastatin: The parent compound, which is more potent in inhibiting HMG-CoA reductase.

Rosuvastatin-5S-Lactone: Another metabolite of Rosuvastatin, which lacks HMG-CoA reductase inhibitory activity.

N-Desmethyl Rosuvastatin: A direct metabolite of Rosuvastatin, formed by demethylation.

Uniqueness

N-Desmethyl Rosuvastatin Lactone is unique due to its specific metabolic pathway and the formation of a lactone ring, which distinguishes it from other metabolites of Rosuvastatin. Its presence and concentration in the plasma can provide insights into the metabolic fate of Rosuvastatin and its overall pharmacokinetic profile .

生物活性

N-Desmethyl Rosuvastatin Lactone (DM-RSL) is a significant metabolite of Rosuvastatin, a widely prescribed statin for managing hypercholesterolemia and cardiovascular diseases. Understanding the biological activity of DM-RSL is crucial for grasping the pharmacological effects of Rosuvastatin and its derivatives.

This compound is characterized by its lactone structure, which plays a vital role in its biological functions. The compound has a molecular weight of approximately 455.5 g/mol and is produced through the metabolic pathways involving cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, and CYP3A4 .

Biological Activities

1. Lipid Metabolism:

DM-RSL retains lipid-lowering properties similar to those of Rosuvastatin. It has been shown to reduce levels of low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol. This effect is primarily mediated through the inhibition of HMG-CoA reductase, the enzyme critical for cholesterol biosynthesis .

2. Anti-inflammatory Effects:

Research indicates that DM-RSL exhibits anti-inflammatory activities by reducing the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) in various cell culture studies . This property may contribute to its cardiovascular protective mechanisms, as inflammation plays a significant role in atherosclerosis.

3. Drug-Drug Interactions:

DM-RSL's interaction with cytochrome P450 enzymes suggests potential drug-drug interactions that could influence the metabolism of concurrent medications. Understanding these interactions is essential for optimizing therapeutic regimens involving statins .

Case Studies and Clinical Trials

Several studies have explored the pharmacokinetics and biological effects of DM-RSL:

- Pharmacokinetic Analysis: A study assessing the concentrations of Rosuvastatin and its metabolites (including DM-RSL) demonstrated that circulating levels of DM-RSL were significantly lower than those of Rosuvastatin after administration, indicating that while it is an active metabolite, it does not accumulate to the same extent .

- Clinical Application: A clinical trial utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify DM-RSL in human plasma, confirming its presence and providing insights into its metabolic profile post-Rosuvastatin administration .

Comparative Analysis with Other Statins

The following table compares DM-RSL with other statins and their metabolites regarding their structural characteristics and biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Rosuvastatin | Hydroxy acid | Potent LDL-cholesterol lowering effects |

| Simvastatin | Lactone | Strong lipid-lowering properties; different metabolic profile |

| Atorvastatin | Hydroxy acid | Similar mechanism; distinct side effects |

| N-Desmethyl Atorvastatin | Metabolite | Affects bioavailability |

| Lovastatin | Lactone | First statin discovered; less potent than newer agents |

| N-Desmethyl Rosuvastatin | Metabolite | Active metabolite contributing to lipid-lowering effects |

属性

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O5S/c1-12(2)19-17(9-8-16-10-15(26)11-18(27)30-16)20(13-4-6-14(22)7-5-13)24-21(23-19)25-31(3,28)29/h4-9,12,15-16,26H,10-11H2,1-3H3,(H,23,24,25)/b9-8+/t15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCHZXKSCWERQN-GUFYHEMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。